2,6-Dichloro-1,4-phenylenediamine
Overview
Description
2,6-Dichloro-1,4-phenylenediamine is an aromatic amine with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a grey powder that is slightly soluble in chloroform and methanol . This compound is primarily used as an intermediate in the production of dyes and polyamide fibers, and as a curing agent for polyurethane .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-1,4-phenylenediamine plays a role in biochemical reactions primarily as a chemical transformation product with some fungicidal properties The compound’s interaction with biomolecules can lead to the formation of reactive intermediates, which may contribute to its mutagenic effects .
Cellular Effects
The effects of this compound on cells include potential mutagenic and toxic impacts. Studies have shown that it can induce liver-cell tumors in mice, although no treatment-related tumors were found in rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules that can lead to the formation of reactive intermediates. These intermediates may bind to DNA, causing mutations and potentially leading to carcinogenesis . The compound’s ability to neutralize acids in exothermic reactions also suggests it may interact with various cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but may degrade upon prolonged exposure to air and light . Long-term studies have shown that it can induce liver-cell tumors in mice, indicating potential long-term carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to induce liver-cell tumors in mice .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite of the pesticide 2,6-dichloro-4-nitroaniline . It can undergo further chemical transformations, leading to the formation of reactive intermediates that may interact with various enzymes and cofactors .
Transport and Distribution
Its moderate mobility in soil suggests it may be transported within biological systems .
Subcellular Localization
Its potential to form reactive intermediates suggests it may localize to areas of high metabolic activity, such as the mitochondria or endoplasmic reticulum . The compound’s activity or function within specific compartments or organelles remains to be fully elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1,4-phenylenediamine can be synthesized through the reduction of 2,6-dichloro-4-nitroaniline . The reduction process typically involves the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The compound is not currently produced in the United States, as the sole manufacturer ceased production in 1978 .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2,6-Dichloro-1,4-phenylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and polymers.
Biology: The compound is studied for its potential mutagenic and toxic properties.
Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of polyamide fibers and as a curing agent for polyurethane.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1,4-phenylenediamine involves its interaction with molecular targets through electron transfer and substitution reactions. The compound can form charge transfer complexes with electron acceptors, which can lead to various biological effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- 2,5-Dichloro-1,4-phenylenediamine
- 2,4-Dichloro-1,3-phenylenediamine
- 2,6-Dichloro-3,5-diaminotoluene
Comparison: 2,6-Dichloro-1,4-phenylenediamine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it has distinct properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2,6-dichlorobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCHAOKWWKLXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID7020427 | |
Record name | 2,6-Dichloro-1,4-benzenediamine | |
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Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline] | |
Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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Record name | 2,6-Dichloro-p-phenylenediamine | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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CAS No. |
609-20-1 | |
Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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Record name | 2,6-Dichloro-1,4-benzenediamine | |
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Record name | 2,6-Dichloro-1,4-benzenediamine | |
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Record name | 1,4-Benzenediamine, 2,6-dichloro- | |
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Record name | 2,6-Dichloro-1,4-benzenediamine | |
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Record name | 2,6-dichlorobenzene-1,4-diamine | |
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Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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Record name | 2,6-DICHLORO-1,4-BENZENEDIAMINE | |
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Melting Point |
255 to 259 °F (NTP, 1992) | |
Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and properties of 2,6-Dichloro-1,4-phenylenediamine and its derivatives described in the research?
A: this compound is a diamine compound featuring two amine groups (-NH2) at the 1 and 4 positions of a benzene ring, with chlorine atoms (-Cl) substituted at the 2 and 6 positions. This structure allows it to act as a monomer in condensation reactions with aldehydes like 2,4-dihydroxybenzaldehyde to form Schiff bases [].
- FT-IR: Confirms the formation of the Schiff base structure and the subsequent polyphenol through characteristic vibrational bands. []
- UV-Vis and NMR (H-1 and C-13): Provide detailed structural information about the synthesized compounds, confirming their identity and purity. []
- Thermal Properties (TG-DTA, DSC, DMA): These techniques reveal the thermal stability and behavior of both the Schiff base monomers and the resulting polymers. []
- Photoluminescence: Studies in DMF solutions explore the light-emitting properties of the synthesized compounds. []
- Electrochemical Characterization (Cyclic Voltammetry): Provides insights into the electron transfer properties of the materials, including their potential use in electrochemical applications. []
- Solid-State Conductivity (Four-Point Probe): Measures the electrical conductivity of the polymers in the solid state. []
- Size Exclusion Chromatography: Determines the molecular weight distribution and polydispersity index of the synthesized polymers. []
Q2: How is this compound used in materials science research?
A: The research highlights the use of this compound in synthesizing multifunctional polyphenols []. The process involves two main steps:
- Oxidative Polycondensation: The synthesized Schiff base then undergoes oxidative polycondensation, using either sodium hypochlorite or air as an oxidant, to produce the final polyphenol polymer. This research investigates the effects of different reaction parameters (temperature, time, oxidant concentration) on the polymerization process [].
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